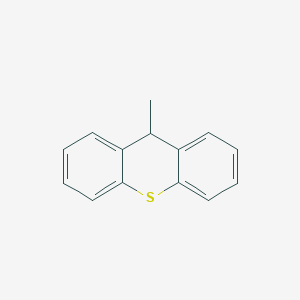

9-methyl-9H-thioxanthene

Descripción general

Descripción

9-methyl-9H-thioxanthene is a derivative of thioxanthone . Thioxanthone is a heterocyclic compound that is a sulfur analog of xanthone . It can be prepared by the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminium chloride .

Synthesis Analysis

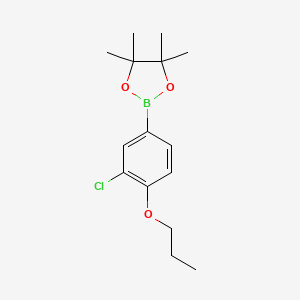

Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations . Four possible stable conformations of the compound were determined . One of the most interesting structural features of the compound is the intramolecular OH⋯N hydrogen bond .Chemical Reactions Analysis

Thioxanthone, the parent compound of this compound, has been recognized as a powerful photocatalyst for organic reactions . It plays a unique role in photochemistry, having a high triplet energy and a relatively long triplet lifetime .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through spectroelectrochemical studies . These studies have shown that the compound and its S,S-dioxide exhibit strong absorption in the UV-VIS-NIR wavelength region .Aplicaciones Científicas De Investigación

Photocatalysis in Organic Reactions

Electroactive Polyimides and Electrochromic Applications

Another significant application of 9-Methyl-9H-Thioxanthene, particularly its derivatives like 2-Methyl-9H-thioxanthene-9-one and its S,S-dioxide, lies in their role as precursors for pendant groups in electro-active polyimides. These polyimides demonstrate electrochromic behavior, which is crucial for applications in organic electronics. Electrochromism refers to the phenomenon where materials change color when an electrical voltage is applied. This property is highly valuable in developing technologies such as smart windows, displays, and electronic paper. The study titled "Spectroelectrochemical study of the reduction of 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide and electronic absorption spectra of their molecular ions" published in Physical Chemistry Chemical Physics provides comprehensive data and analysis on this aspect (DOI: 10.1039/D1CP04464H).

Mecanismo De Acción

Direcciones Futuras

The future directions of research on 9-methyl-9H-thioxanthene could involve further exploration of its photophysical properties and its potential applications in organic electronics . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology .

Propiedades

IUPAC Name |

9-methyl-9H-thioxanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSZBCZZVNSQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2SC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)

![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)

![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)

![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)